molecular formula C11H11ClFN7 B2509554 1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 2105747-97-3

1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2509554
CAS No.: 2105747-97-3
M. Wt: 295.71
InChI Key: CSEBWUIZSRCYIM-UHFFFAOYSA-N
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Description

1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a chemical compound notable for its complex structure, consisting of a fluorophenyl group, a tetrazol ring, and a pyrazol ring. This compound has garnered significant interest due to its diverse applications in scientific research, including fields such as chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride typically begins with the formation of the tetrazol ring, followed by the introduction of the fluorophenyl group. This is then connected to the pyrazol ring through a series of condensation and cyclization reactions. The specific conditions often involve the use of catalysts and solvents such as acetonitrile, alongside reagents like sodium azide and hydrazine hydrate.

Industrial Production Methods: : On an industrial scale, the production of this compound follows a similar pathway but is optimized for efficiency and scalability. Automation of reaction steps and continuous flow processes are employed to maximize yield and minimize waste.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : It can be reduced to form various derivatives, depending on the specific conditions and reagents used.

  • Substitution: : Substitution reactions can introduce new functional groups, modifying the compound's properties.

Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: : The primary products formed from these reactions are often derivatives of the original compound with altered functional groups, providing a basis for further chemical exploration and application.

Scientific Research Applications

Chemistry: : The compound serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and novel chemical structures.

Biology: : It is used in biological assays to investigate its effects on cellular processes, potentially contributing to the development of new pharmaceuticals.

Medicine: : Its unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases that involve complex biochemical pathways.

Industry: : In the industrial sector, the compound finds use in the development of advanced materials with specific properties tailored to high-performance applications.

Comparison with Similar Compounds

Comparison: : Compared to similar compounds, 1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride stands out due to its unique combination of a tetrazol ring and a pyrazol ring, linked by a fluorophenyl group. This structural arrangement confers distinct properties that are not commonly found in related compounds.

Similar Compounds

  • 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

  • 1-{[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

  • 1-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological behavior.

Biological Activity

1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride (CAS: 2105747-97-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological effects as reported in recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H11ClFN7C_{11}H_{11}ClFN_{7} with a molecular weight of 295.70 g/mol. The structure includes a tetrazole ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC11H11ClFN7C_{11}H_{11}ClFN_{7}
Molecular Weight295.70 g/mol
CAS Number2105747-97-3

Synthesis

The synthesis of this compound involves the reaction of 2-fluorophenylisothiocyanate with sodium azide, followed by acidification to yield the hydrochloride salt. This synthetic route highlights the compound's accessibility for further biological evaluation.

Antimicrobial Activity

Studies have shown that derivatives of tetrazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth at certain concentrations .

Anticancer Potential

Research indicates that tetrazole-containing compounds can act as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells. Specific studies have reported that similar pyrazole derivatives can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential use in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives showed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In an experimental model using human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 15 µM for HeLa cells, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

1-[[1-(2-fluorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN7.ClH/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBWUIZSRCYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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